4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

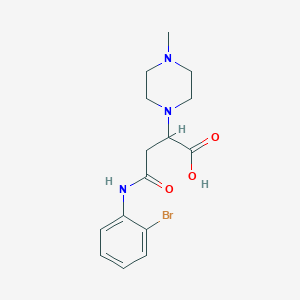

4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound featuring a brominated phenyl ring, a 4-methylpiperazine moiety, and a ketone-functionalized butanoic acid backbone. Its molecular formula is C₁₇H₂₁BrN₃O₃, with a molar mass of 395.28 g/mol.

Properties

IUPAC Name |

4-(2-bromoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-5-3-2-4-11(12)16/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSJZICYVTYMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, characterized by the presence of a bromophenyl group and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

Chemical Structure

The structure of the compound features:

- A bromophenyl group that enhances lipophilicity and may contribute to biological activity.

- A piperazine ring, known for its role in modulating neurotransmitter systems and its presence in various pharmacologically active compounds.

- A carbonyl group that is crucial for its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. The bromine substitution on the phenyl ring appears to enhance the inhibition of pro-inflammatory pathways, particularly through the modulation of the NF-kappa B signaling pathway. For instance, studies on related compounds have demonstrated their ability to reduce inflammation markers in cellular models .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. A study examining various brominated piperazine derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is particularly noted for its role in improving membrane permeability, which may facilitate greater antibacterial efficacy .

Anticancer Potential

Preliminary studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, related derivatives have been reported to inhibit tumor growth through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Case Study 1: Anti-inflammatory Effects

In a study focused on a series of brominated phenyl derivatives, it was found that compounds with similar structural motifs to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a strong potential for developing anti-inflammatory agents from this class of compounds .

Case Study 2: Antimicrobial Activity Assessment

A comparative analysis of various synthesized piperazine derivatives revealed that those containing halogen substitutions exhibited enhanced antimicrobial activity against E. coli and S. aureus. The study highlighted minimum inhibitory concentrations (MICs) significantly lower than those observed for standard antibiotics, indicating a promising avenue for further research into these derivatives as potential antimicrobial agents .

Research Findings

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have shown that similar compounds with piperazine moieties can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The bromophenyl group is believed to enhance the interaction with biological targets, potentially increasing efficacy against tumor cells.

Antidepressant Effects

The piperazine structure is often associated with antidepressant activity. Compounds containing piperazine rings have been found to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that 4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid could be explored for its potential as an antidepressant.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. The structural features of the compound, including the carbonyl and bromine substituents, may contribute to its interaction with inflammatory pathways.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Neuropharmacological Studies

In another study focusing on neuropharmacology, researchers investigated the antidepressant-like effects of a similar piperazine-containing compound in animal models. The findings demonstrated improved mood-related behaviors, supporting the hypothesis that modifications to the piperazine structure could yield compounds with enhanced therapeutic profiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and similarities with related compounds:

Functional Group Impact on Bioactivity

- In contrast, the 2-fluorophenyl analog () exhibits higher electronegativity, favoring coordination with metal ions in biological systems . Thienylmethyl () introduces sulfur-mediated metabolic stability, whereas 4-methylpiperazine (Target, ) may enhance solubility and CNS penetration due to its basic nitrogen .

- Amino and Hydroxyl Groups: The 2-hydroxyphenyl group in ’s compound facilitates hydrogen bonding, which could improve target binding affinity compared to the bromophenyl group in the target compound . The endogenous metabolite 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid () lacks the piperazine and halogen substituents, resulting in higher polarity and distinct metabolic roles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((2-bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, and how can regioselectivity be controlled during substitution reactions?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the bromophenyl group can be introduced via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis . Regioselectivity is influenced by steric and electronic factors: the 2-bromo substituent on the phenyl ring directs nucleophilic attack to the para position due to resonance effects. Use of bulky bases (e.g., NaH) and polar aprotic solvents (DMF/DMSO) enhances yield .

- Validation : Monitor intermediates using -NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–7.8 ppm ).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement (high-resolution data <1.0 Å) to resolve bond angles and torsional strain in the 4-oxobutanoic acid backbone .

- Spectroscopy : -NMR to confirm the ketone carbonyl (δ ~200 ppm) and carboxylic acid (δ ~170 ppm). IR spectroscopy for NH stretches (3200–3400 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the 4-methylpiperazine moiety for enhanced target binding?

- Methodology :

- Bioisosteric replacement : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess steric/electronic effects on solubility and target affinity .

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., KYN-3-OHase, IC ~12.5 µM ). Prioritize derivatives with ΔG < −8 kcal/mol.

- Data Analysis : Compare IC values of analogs (e.g., fluorophenyl vs. bromophenyl derivatives) to identify substituent effects .

Q. What strategies resolve crystallographic data contradictions (e.g., twinning, low resolution) during structural refinement?

- Methodology :

- Twinning : Use SHELXL’s TWIN/BASF commands for detwinning. For low-resolution data (>1.2 Å), apply restraints to bond lengths/angles .

- Validation : Cross-validate with electron density maps (e.g., omit maps in Coot) to confirm the absence of overfitting .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.